A Comprehensive Technical Guide to the Physicochemical Properties of Hydrogenated Castor Oil for Pharmaceutical Research
A Comprehensive Technical Guide to the Physicochemical Properties of Hydrogenated Castor Oil for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogenated Castor Oil (HCO), also known as castor wax, is a versatile and widely utilized excipient in the pharmaceutical industry. Produced through the hydrogenation of pure castor oil, this hard, waxy substance offers a unique combination of properties that make it invaluable in the formulation of a wide range of dosage forms, from oral tablets to topical creams. Its primary role is to modify the physical characteristics of a formulation, thereby enhancing stability, controlling drug release, and improving patient compliance. This technical guide provides an in-depth overview of the core physicochemical properties of hydrogenated castor oil, complete with detailed experimental protocols and data presented for ease of comparison, to support its effective application in pharmaceutical research and development.
Chemical Structure and General Properties
Hydrogenated castor oil is primarily composed of the triglyceride of 12-hydroxystearic acid. The hydrogenation process saturates the double bonds of ricinoleic acid, the main component of castor oil, resulting in a more stable, solid material with a higher melting point.[1] It is a white to pale yellow, hard, brittle wax-like solid, often supplied as flakes or a fine powder.[2][3] It is practically odorless and tasteless.
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of pharmaceutical-grade hydrogenated castor oil, providing a baseline for formulation development.
Table 1: General Physical and Chemical Properties
| Property | Value/Description | Citations |
| Synonyms | Castor Wax, Glyceryl tris(12-hydroxystearate) | |
| Appearance | White to pale yellow, amorphous, hard, brittle wax-like solid, flakes, or powder. | [2][3] |
| Molecular Weight | Approximately 932 g/mol | [2] |
| Melting Point | 83 - 88 °C (181 - 190 °F) | [2][3] |
| Specific Gravity | ~1.0 +/- 0.03 @ 25°C | [2] |
Table 2: Pharmaceutical Grade Specifications
| Parameter | Typical Value | Citations |
| Acid Value | ≤ 4.0 mg KOH/g | [2] |
| Hydroxyl Value | 150 - 165 mg KOH/g | [2] |
| Iodine Value | ≤ 5.0 g I₂/100g | [2] |
| Saponification Value | 175 - 182 mg KOH/g | [2] |
Table 3: Solubility Profile
| Solvent | Solubility | Citations |
| Water | Insoluble | [1] |
| Ethanol (anhydrous) | Very slightly soluble | |
| Methylene Chloride | Slightly soluble | |
| Petroleum Ether | Insoluble | |
| Hot Organic Solvents | Soluble | |
| Acetone, Chloroform | Soluble |
Rheological Properties: Viscosity
The viscosity of hydrogenated castor oil is a critical parameter, particularly in semi-solid and liquid formulations where it functions as a thickening or structuring agent. As a molten liquid, its viscosity is temperature-dependent, decreasing as temperature increases. In dispersed systems, HCO exhibits complex rheological behaviors, including thixotropy (shear-thinning), which is beneficial for topical formulations that need to spread easily upon application but maintain their structure at rest.[4]
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of hydrogenated castor oil, based on standard pharmacopeial methods.
Determination of Melting Range
This protocol is based on the principles outlined in USP General Chapter <741> Melting Range or Temperature.[4][5][8]
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
Gently pulverize the dry hydrogenated castor oil sample.
-
Charge a capillary tube with the powdered sample to a height of 2.5-3.5 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus at a rate of 1°C/min.[9]
-
Record the temperature at which the first detectable liquid phase appears (the beginning of the melting range) and the temperature at which the substance is completely melted (the end of the melting range).[9]
-
-
Acceptance Criteria: The melting range should fall within the range specified for the particular grade of HCO, typically between 83°C and 88°C.
Determination of Acid Value
This protocol is based on the principles outlined in USP General Chapter <401> Fats and Fixed Oils and other standard titrimetric methods.[1][2][10][11]
-
Principle: The acid value is the number of milligrams of potassium hydroxide (KOH) required to neutralize the free fatty acids in one gram of the substance.[10]
-
Reagents:
-
Neutralized ethanol: To 100 mL of 95% ethanol, add a few drops of phenolphthalein indicator and titrate with 0.1 N KOH until a faint pink color persists.
-
0.1 N Potassium Hydroxide (KOH) standard solution.
-
Phenolphthalein indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 10 g of the hydrogenated castor oil sample into a 250 mL conical flask.
-
Add 50 mL of neutralized, hot ethyl alcohol and about 1 mL of phenolphthalein indicator solution.[2]
-
Heat the mixture in a water bath for about five minutes to dissolve the sample.[2]
-
Titrate the hot solution with 0.1 N KOH, shaking vigorously, until a permanent faint pink color is produced.
-
-
Calculation:
-
Acid Value = (5.61 x V x N) / W
-
Where:
-
V = volume of KOH solution in mL
-
N = normality of the KOH solution
-
W = weight of the sample in g
-
-
-
Acceptance Criteria: The acid value should not be more than 4.0 mg KOH/g.
Determination of Hydroxyl Value
This protocol is based on the principles outlined in USP General Chapter <401> Fats and Fixed Oils.[11][12][13][14][15][16][17]
-
Principle: The hydroxyl value is the number of milligrams of potassium hydroxide equivalent to the hydroxyl groups in one gram of the substance. The sample is acetylated using a pyridine-acetic anhydride reagent, and the excess acetic anhydride is hydrolyzed to acetic acid, which is then titrated.
-
Reagents:
-
Pyridine-acetic anhydride reagent (3:1 v/v).
-
0.5 N Ethanolic Potassium Hydroxide (KOH) standard solution.
-
Phenolphthalein indicator solution.
-
Neutralized ethanol.
-
-
Procedure:
-
Accurately weigh a quantity of the sample, as specified by the expected hydroxyl value, into a 250 mL flask.
-
Add 5.0 mL of the pyridine-acetic anhydride reagent.
-
Heat the flask on a steam bath under a reflux condenser for 1 hour.
-
Cool the flask, add 10 mL of water through the condenser, and heat on the steam bath for another 10 minutes.
-
Cool to room temperature and add 25 mL of neutralized ethanol.
-
Titrate with 0.5 N ethanolic KOH, using phenolphthalein as the indicator.
-
Perform a blank determination under the same conditions.
-
-
Calculation:
-
Hydroxyl Value = [((B - S) x N x 56.1) / W] + Acid Value
-
Where:
-
B = volume of KOH for the blank in mL
-
S = volume of KOH for the sample in mL
-
N = normality of the KOH solution
-
W = weight of the sample in g
-
-
-
Acceptance Criteria: The hydroxyl value is typically between 145 and 165 mg KOH/g.[16]
Determination of Iodine Value
This protocol is based on the Wijs method, as referenced in USP General Chapter <401> Fats and Fixed Oils.[6][11]
-
Principle: The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the number of grams of iodine absorbed by 100 g of the substance. The Wijs method uses iodine monochloride to react with the double bonds.
-
Reagents:
-
Wijs iodine solution (iodine monochloride in glacial acetic acid).
-
Potassium iodide (KI) solution (15%).
-
0.1 N Sodium thiosulfate standard solution.
-
Starch indicator solution.
-
Carbon tetrachloride or chloroform.
-
-
Procedure:
-
Accurately weigh an appropriate amount of the hydrogenated castor oil sample into a 500 mL iodine flask.
-
Dissolve the sample in 25 mL of carbon tetrachloride.
-
Add 25 mL of Wijs solution, stopper the flask, and allow it to stand in the dark for 30 minutes.
-
Add 15 mL of KI solution and 100 mL of water.
-
Titrate the liberated iodine with 0.1 N sodium thiosulfate until the solution is a pale straw color.
-
Add 1-2 mL of starch indicator and continue the titration until the blue color disappears.
-
Perform a blank determination under the same conditions.
-
-
Calculation:
-
Iodine Value = [(B - S) x N x 12.69] / W
-
Where:
-
B = volume of sodium thiosulfate for the blank in mL
-
S = volume of sodium thiosulfate for the sample in mL
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample in g
-
-
-
Acceptance Criteria: The iodine value should be no more than 5.0 g I₂/100g.
Determination of Saponification Value
This protocol is based on the principles outlined in USP General Chapter <401> Fats and Fixed Oils.[3][11]
-
Principle: The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of a fat or oil.
-
Reagents:
-
0.5 N Ethanolic Potassium Hydroxide (KOH) solution.
-
0.5 N Hydrochloric acid (HCl) standard solution.
-
Phenolphthalein indicator solution.
-
-
Procedure:
-
Accurately weigh about 2 g of the hydrogenated castor oil sample into a 250 mL flask.
-
Add 25.0 mL of 0.5 N ethanolic KOH.
-
Connect the flask to a reflux condenser and heat on a water bath for 30 minutes.
-
Cool the solution and add 1 mL of phenolphthalein indicator.
-
Titrate the excess KOH with 0.5 N HCl until the pink color disappears.
-
Perform a blank determination under the same conditions.
-
-
Calculation:
-
Saponification Value = [(B - S) x N x 56.1] / W
-
Where:
-
B = volume of HCl for the blank in mL
-
S = volume of HCl for the sample in mL
-
N = normality of the HCl solution
-
W = weight of the sample in g
-
-
-
Acceptance Criteria: The saponification value is typically in the range of 175 - 182 mg KOH/g.
Applications in Drug Delivery and Formulation
Hydrogenated castor oil is a multifunctional excipient with numerous applications in pharmaceutical formulations, primarily due to its lipidic nature and high melting point.
-
Controlled-Release Agent: HCO is widely used to create sustained-release oral dosage forms. It can be used to form a waxy matrix in tablets, from which the active pharmaceutical ingredient (API) is slowly released. The drug release rate can be modulated by varying the concentration of HCO in the formulation.
-
Stabilizer and Thickening Agent: In semi-solid formulations such as creams, ointments, and lotions, HCO acts as a stabilizer and viscosity modifier. It helps to maintain the physical stability of emulsions and suspensions, preventing phase separation and ensuring a uniform distribution of the API.
-
Lubricant: In tablet and capsule manufacturing, hydrogenated castor oil can be used as a lubricant to prevent the formulation from sticking to the manufacturing equipment.
-
Suppository Base: Due to its ability to melt at body temperature, HCO can be used as a base material in the production of suppositories, facilitating the controlled release of the medication.
Visualizations
Workflow for Physicochemical Characterization of HCO
References
- 1. Chemical modifications of castor oil: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vrcastor.com [vrcastor.com]
- 3. itoh-oilchem.co.jp [itoh-oilchem.co.jp]
- 4. pcimag.com [pcimag.com]
- 5. noorwax.com [noorwax.com]
- 6. complexfluids.ethz.ch [complexfluids.ethz.ch]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. chembk.com [chembk.com]
- 9. Castor oil - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Viscosity of Paraffin Wax – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]
- 12. brookfieldengineering.com [brookfieldengineering.com]
- 13. researchgate.net [researchgate.net]
- 14. brookfieldengineering.com [brookfieldengineering.com]
- 15. psnlabs.com [psnlabs.com]
- 16. Viscosity of Paraffin Wax – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]
- 17. pubs.aip.org [pubs.aip.org]
